2-Hydroxyethyl 2-Bromopropionate

Description

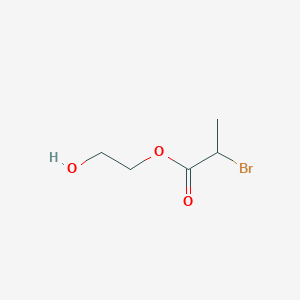

Structure

3D Structure

Properties

CAS No. |

208446-93-9 |

|---|---|

Molecular Formula |

C5H9BrO3 |

Molecular Weight |

197.03 g/mol |

IUPAC Name |

2-hydroxyethyl 2-bromopropanoate |

InChI |

InChI=1S/C5H9BrO3/c1-4(6)5(8)9-3-2-7/h4,7H,2-3H2,1H3 |

InChI Key |

IYZQGEVUBMPJAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCCO)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 2-Hydroxyethyl 2-Bromopropionate (HEBP)

Topic: 2-Hydroxyethyl 2-bromopropionate Synthesis and Purification Content Type: Technical Whitepaper Audience: Senior Researchers, Polymer Chemists, and Drug Development Scientists

Executive Summary

2-Hydroxyethyl 2-bromopropionate (HEBP) is a critical bifunctional initiator used primarily in Atom Transfer Radical Polymerization (ATRP). Its structural duality—containing a secondary bromide for controlled radical initiation and a primary hydroxyl group for ring-opening polymerization (ROP) or post-polymerization functionalization—makes it indispensable in the synthesis of heterotelechelic polymers and block copolymers for drug delivery systems.

This guide provides a rigorous, field-validated protocol for the synthesis of high-purity HEBP. Unlike standard organic synthesis descriptions, this document focuses on the mono-functionalization challenge : selectively esterifying one hydroxyl group of ethylene glycol while suppressing the formation of the diester byproduct.

Part 1: Strategic Synthesis Design

The Mono-Functionalization Challenge

The synthesis of HEBP involves the esterification of ethylene glycol (a diol) with a 2-bromopropionyl source. The primary failure mode in this reaction is the statistical probability of the second hydroxyl group reacting, leading to the formation of ethylene glycol bis(2-bromopropionate)—a difunctional impurity that acts as a cross-linker in subsequent polymerizations.

The Solution: Kinetic Control via Stoichiometry To ensure high selectivity for the mono-ester (HEBP), the reaction must be conducted under conditions where the diol concentration is locally and globally dominant.

-

Reagent Choice: 2-Bromopropionyl bromide is preferred over the carboxylic acid/catalyst route. The acid bromide reacts irreversibly and rapidly at low temperatures, preventing the thermodynamic equilibration that often favors diesters in acid-catalyzed Fischer esterification.

-

Stoichiometric Excess: A molar excess of ethylene glycol (typically 10:1 to 50:1) is required.[1] This ensures that every molecule of acid bromide encounters a fresh ethylene glycol molecule rather than an already-formed HEBP molecule.

Part 2: Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade | Notes |

| Ethylene Glycol | Reactant (Nucleophile) | Anhydrous, 99.8% | Excess (20-50 equiv) to prevent disubstitution. |

| 2-Bromopropionyl Bromide | Reactant (Electrophile) | 98% | Corrosive. Use fresh or distilled if yellow/brown. |

| Triethylamine (TEA) | Acid Scavenger | >99% | Neutralizes HBr byproduct. |

| Dichloromethane (DCM) | Solvent | Anhydrous | Reaction medium. |

| Magnesium Sulfate | Drying Agent | Anhydrous | For post-workup drying. |

Step-by-Step Synthesis Workflow

Safety Precaution: 2-Bromopropionyl bromide is a lachrymator and corrosive. Perform all steps in a fume hood.

-

System Setup:

-

Flame-dry a 1L 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

-

Maintain a positive pressure of nitrogen throughout the reaction.

-

-

Reagent Charging (The "Inverse" Addition):

-

Charge the flask with Ethylene Glycol (500 mL, ~9.0 mol) and Triethylamine (15 mL, ~0.11 mol) .

-

Note: No additional solvent is strictly necessary if glycol is in large excess, but DCM (200 mL) can be added to reduce viscosity.

-

Cool the mixture to 0°C using an ice/water bath.

-

-

Controlled Addition:

-

Dilute 2-Bromopropionyl bromide (10.5 mL, ~0.1 mol) in 20 mL of anhydrous DCM in the addition funnel.

-

Add the acid bromide solution dropwise over 60–90 minutes.

-

Critical Mechanism:[2] Slow addition ensures the concentration of acid bromide remains low relative to the massive excess of glycol, statistically forcing the mono-esterification pathway.

-

-

Reaction & Quench:

-

Allow the reaction to stir at 0°C for 2 hours, then warm to Room Temperature (RT) for another 2 hours.

-

The mixture will turn cloudy/white due to the precipitation of triethylammonium bromide salts.

-

-

Workup (The Glycol Removal):

-

Pour the reaction mixture into 500 mL of water.

-

Extract the product with DCM (3 x 100 mL).

-

Purification Logic: The massive excess of unreacted ethylene glycol is highly water-soluble and will remain in the aqueous phase. The HEBP (organic soluble) partitions into the DCM.

-

Wash the combined organic layers with water (5 x 100 mL) .

-

Note: Extensive water washing is the most effective way to remove trace glycol.

-

-

Drying & Concentration:

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and remove the solvent under reduced pressure (Rotary Evaporator, 30°C).

-

Synthesis Workflow Diagram (DOT)

Caption: Workflow emphasizing the critical washing steps required to remove the excess ethylene glycol used to force mono-substitution.

Part 3: Purification & Characterization[3]

The crude oil typically contains 90-95% HEBP, but for ATRP, trace impurities (especially acid bromide residues or diesters) can terminate chain growth. Vacuum distillation is mandatory.

Vacuum Distillation Protocol

-

Setup: Short-path distillation apparatus with a Vigreux column.

-

Pressure: High vacuum is required (< 1 mmHg).

-

Collection:

-

Fore-run: Discard the first 10% (removes residual DCM/water).

-

Main Fraction: Collect the fraction boiling at 80–95°C at 0.1–0.5 mmHg . (Note: Boiling points vary significantly with vacuum quality; rely on steady vapor temperature).

-

Pot Residue: Do not distill to dryness (contains diesters/oligomers).

-

Characterization Data (Validation)

The following NMR data confirms the structure and purity.

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1H NMR | 1.82 | Doublet (d) | 3H | -CH(Br)-CH3 |

| 1H NMR | 2.50 | Broad Singlet | 1H | -OH (Variable) |

| 1H NMR | 3.85 | Multiplet (m) | 2H | -CH2-CH2 -OH |

| 1H NMR | 4.30 | Multiplet (m) | 2H | -COO-CH2 -CH2- |

| 1H NMR | 4.45 | Quartet (q) | 1H | -CH (Br)-CH3 |

Purity Check:

-

Absence of peaks at ~4.40 ppm (triplet) indicates successful removal of the diester (bis-acylated glycol).

-

Absence of peaks at ~3.7 ppm (singlet) confirms removal of free ethylene glycol.

Purification Decision Matrix (DOT)

Caption: Decision matrix for purification. Distillation is standard; chromatography is a backup if diester contamination is high.

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

High Diester Content:

-

Cause: Insufficient excess of ethylene glycol or addition of acid bromide was too fast (creating high local concentration).

-

Fix: Increase glycol equivalents to 50:1 and improve stirring efficiency during addition.

-

-

Low Yield:

-

Cause: Product lost during aqueous workup. HEBP is moderately water-soluble.

-

Fix: Saturate the aqueous layer with NaCl (brine) during the extraction step to "salt out" the HEBP into the organic layer.

-

-

Polymerization Fails (ATRP):

-

Cause: Residual acid bromide or copper-complexing impurities.

-

Fix: Pass the final distilled product through a small plug of basic alumina before use to remove acidic traces.

-

References

-

Matyjaszewski, K., et al. (1998). "Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization." Macromolecular Rapid Communications. 3[2][3][4][5]

-

TCI Chemicals. "2-Hydroxyethyl 2-Bromo-2-methylpropanoate Product Data & Safety." [2][4][5]

-

BenchChem. "Purification of 2-Hydroxybutyl Methacrylate by Vacuum Distillation (Analogous Protocol)." 6[2][3][4][5][7][8][9]

-

ChemicalBook. "Ethyl 2-bromopropionate 1H NMR Spectrum (Reference for shift comparison)." 10[2][3][4][5][7][8][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate - Google Patents [patents.google.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. KR101278225B1 - Refining apparatus for high purity 2-hydroxyethylmethacrylate - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Ethyl 2-bromopropionate(535-11-5) 1H NMR spectrum [chemicalbook.com]

Technical Guide: Solubility and Physicochemical Profile of 2-Hydroxyethyl 2-bromopropionate

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Hydroxyethyl 2-bromopropionate , a critical functional initiator used in controlled radical polymerization.

Executive Summary

2-Hydroxyethyl 2-bromopropionate (HEBP) (CAS: 208446-93-9) is a bifunctional organobromine compound primarily utilized as an initiator in Atom Transfer Radical Polymerization (ATRP).[1] Its structure features a secondary alkyl bromide moiety (initiating site) and a primary hydroxyl group (functional site).

This dual functionality dictates a unique solubility profile: the hydroxyl group confers high solubility in polar protic solvents (including water and alcohols), while the organobromine ester backbone ensures compatibility with a wide range of polar aprotic organic solvents.[2] Understanding this "amphiphilic" solubility landscape is critical for selecting appropriate reaction media and designing efficient purification workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

| Property | Detail |

| Chemical Name | 2-Hydroxyethyl 2-bromopropionate |

| Synonyms | Ethylene glycol mono(2-bromopropionate); HEBP |

| CAS Number | 208446-93-9 (Note: Often confused with the isobutyrate analogue, CAS 189324-13-8) |

| Molecular Formula | C₅H₉BrO₃ |

| Molecular Weight | 197.03 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Density | ~1.45 g/mL (Estimated based on analogues) |

| Functional Groups | Secondary Bromide (C-Br), Ester (COO), Hydroxyl (-OH) |

Solubility Landscape

The solubility of HEBP is governed by the competition between its polar hydrogen-bonding hydroxyl group and its moderately polar ester-bromide backbone.

Solvent Compatibility Table

| Solvent Class | Representative Solvent | Solubility | Mechanistic Insight |

| Polar Protic | Water | Soluble / Miscible | The terminal -OH group forms strong H-bonds with water. |

| Methanol / Ethanol | Miscible | Perfect compatibility due to "like-dissolves-like" (OH groups). | |

| Polar Aprotic | Acetone / MEK | Miscible | Dipole-dipole interactions with the ester carbonyl. |

| THF / DMF / DMSO | Miscible | Standard solvents for ATRP; excellent solvation of the ester chain. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | High solubility; often used for extraction from aqueous phases. |

| Chloroform | Soluble | Compatible with the organobromine backbone. | |

| Aromatic | Toluene / Benzene | Soluble | Soluble, though less favorable than polar aprotics. |

| Anisole | Soluble | Preferred non-polar solvent for ATRP kinetics. | |

| Aliphatic | Hexane / Pentane | Insoluble / Immiscible | The polar -OH group prevents solvation in non-polar alkanes. |

| Diethyl Ether | Sparingly Soluble | Limited solubility; often used to precipitate polymers initiated by HEBP. |

Partitioning Behavior (Purification Logic)

Because HEBP is soluble in both water and chlorinated organic solvents (like DCM), but insoluble in alkanes (Hexane), it exhibits specific partitioning behavior useful for purification:

-

Water/DCM System: HEBP will partition into the DCM phase, but significant amounts may remain in the aqueous phase unless "salted out" (e.g., with NaCl).

-

DCM/Hexane System: Adding hexane to a concentrated DCM solution of HEBP can induce phase separation or precipitation of impurities, although HEBP itself is a liquid.

Visualization: Solubility & Workflow Diagrams

Diagram 1: Solvent Selection Decision Tree

This diagram guides researchers in selecting the appropriate solvent based on the intended process (Reaction vs. Purification).

Caption: Decision tree for selecting solvents during HEBP polymerization reactions and subsequent purification steps.

Diagram 2: Purification Workflow

A standard protocol for isolating HEBP from a crude reaction mixture (e.g., esterification of ethylene glycol).

Caption: Liquid-liquid extraction workflow for purifying HEBP, utilizing its solubility in DCM and immiscibility with salt water.

Experimental Protocols

Protocol: Solubility Verification

Objective: To determine the miscibility limit of HEBP in a target solvent.

-

Preparation: Dispense 1.0 mL of the target solvent into a clear glass vial (20 mL scintillation vial).

-

Addition: Add 100 µL of HEBP dropwise using a micropipette.

-

Observation:

-

Quantification (Optional): If phase separation occurs, centrifuge the mixture, separate phases, and analyze the solvent phase via ¹H NMR to determine saturation concentration.

Application in ATRP

In a typical ATRP setup targeting hydroxyl-terminated poly(acrylate)s:

-

Solvent: Anisole or DMF is preferred. Water/Methanol mixtures are used for hydrophilic monomers (e.g., OEGMA).

-

Initiator Loading: HEBP is added at a 1:X molar ratio to the monomer (where X determines the target Degree of Polymerization).

-

Solubility Check: Ensure the transition metal catalyst (e.g., CuBr/PMDETA) is also soluble in the chosen solvent system. HEBP's high polarity generally aids in solubilizing the catalyst complex in the initiation zone.

Safety & Handling

-

Hazards: Like most

-bromo esters, HEBP is a lachrymator (tear gas agent) and a skin irritant. -

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester bond or oxidation of the hydroxyl group.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong bases (risk of elimination reactions).

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

-

Sigma-Aldrich. (n.d.). 2-Hydroxyethyl 2-bromoisobutyrate Product Sheet (Analogous Compound Data). Link

-

BenchChem. (2025).[2] Solubility of 2-Bromopropan-1-ol in Organic Solvents. Link

-

ChemSrc. (2025). 2-hydroxyethyl 2-bromopropanoate CAS 208446-93-9 Details. Link

-

TCI Chemicals. (2025). Safety Data Sheet: Ethyl 2-Bromopropionate (Structure/Class Reference). Link

Sources

Optimizing ATRP Initiation with 2-Hydroxyethyl 2-bromopropionate: A Dual-Functional Strategy

Executive Summary

2-Hydroxyethyl 2-bromopropionate (HEBP) is a specialized, dual-functional initiator used primarily in Atom Transfer Radical Polymerization (ATRP) .[1][2][3] Unlike its tertiary analog (2-hydroxyethyl 2-bromoisobutyrate, HEBIB), HEBP features a secondary bromide initiating site. This structural distinction makes it the initiator of choice for the controlled polymerization of acrylates (e.g., methyl acrylate, butyl acrylate), where it minimizes structural defects and lowers polydispersity (Đ) by matching the reactivity of the propagating radical.

Simultaneously, the primary hydroxyl group provides a versatile handle for:

-

Ring-Opening Polymerization (ROP): Serving as a co-initiator for lactones (e.g., ε-caprolactone) to synthesize block copolymers.

-

Surface Immobilization: Covalent attachment to carboxyl-functionalized surfaces (nanoparticles, CNTs) for "grafting-from" strategies.

Part 1: Molecular Architecture & Mechanistic Basis

The "Reactivity Match" Principle

In ATRP, the structure of the initiator should mimic the structure of the dormant polymer chain end.

-

HEBIB (Tertiary Bromide): Generates a stable tertiary radical. Ideal for methacrylates (e.g., MMA). However, when used with acrylates, the initiation is too fast relative to propagation, often leading to high termination rates in the early stages and loss of end-group fidelity.

-

HEBP (Secondary Bromide): Generates a secondary radical. This perfectly matches the propagating radical of acrylates . This "reactivity match" ensures that the initiation rate (

) is comparable to the propagation rate (

Dual-Functionality Logic

The molecule operates on two orthogonal chemical axes:

-

Axis A (Hydroxyl): Nucleophilic attack (esterification/ROP). Active before ATRP or after ATRP transformation.

-

Axis B (Bromoester): Homolytic cleavage via redox catalyst (

). Active during ATRP.

Figure 1: Mechanistic pathways available to HEBP. The secondary bromide specifically targets acrylate control, while the hydroxyl group enables hybrid material synthesis.

Part 2: Synthesis of 2-Hydroxyethyl 2-bromopropionate

Note: Commercial availability can be sporadic. In-house synthesis is often required to ensure high purity and prevent di-ester formation.

Critical Stoichiometry

The most common failure mode in synthesizing HEBP is the formation of ethylene glycol bis(2-bromopropionate) (the diester). To prevent this, ethylene glycol must be used in large excess (approx. 50 equivalents) relative to the acid bromide.

Protocol

Reagents:

-

Ethylene Glycol (Anhydrous, 50 equiv.)

-

2-Bromopropionyl Bromide (1 equiv.)

-

Pyridine (1.1 equiv.)

-

THF (Anhydrous)[4]

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous ethylene glycol (e.g., 300 g) and pyridine.[5] Cool to 0°C.

-

Addition: Dilute 2-bromopropionyl bromide in THF. Add dropwise over 2 hours. Crucial: Slow addition prevents local high concentrations that favor diester formation.

-

Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 12 hours.

-

Workup:

-

Pour mixture into acidic water (pH ~2) to protonate pyridine and solubilize excess glycol.

-

Extract with Dichloromethane (DCM) (6x).[5] The diester and monoester will extract; excess glycol remains in the aqueous phase.

-

-

Purification: Wash organic phase with water (to remove residual glycol) and brine. Dry over

. -

Distillation: Purify via vacuum distillation (approx. 65°C at 0.1 Torr) to isolate pure HEBP.

Characterization Targets:

-

1H NMR (

): -

Purity Check: Ensure no peak integration implies symmetrical diester formation.

Part 3: Application Protocol – Surface-Initiated ATRP

Scenario: Grafting Poly(n-butyl acrylate) from Multi-Walled Carbon Nanotubes (MWCNTs).

Step 1: Immobilization (Esterification)

-

Activation: Disperse Carboxyl-functionalized MWCNTs (MWCNT-COOH) in DMF via sonication.

-

Coupling: Add HEBP (excess), DCC (dicyclohexylcarbodiimide), and DMAP (dimethylaminopyridine).

-

Reaction: Stir at RT for 48 hours.

-

Purification: Centrifuge and wash extensively with THF/Ethanol to remove unbound HEBP.

-

Validation: TGA analysis should show mass loss corresponding to the initiator layer (~200-400°C).

-

Step 2: Surface-Initiated ATRP (SI-ATRP)

This protocol uses a "Sacrificial Initiator" method. Free initiator (Ethyl 2-bromopropionate) is added to the solution to allow monitoring of kinetics via GPC, assuming surface chain growth mirrors solution growth.

Table 1: Reaction Components

| Component | Role | Molar Ratio (Relative to Initiator) | Notes |

| Monomer | n-Butyl Acrylate (nBA) | 100 - 500 | Pass through basic alumina to remove inhibitor. |

| Surface Initiator | MWCNT-HEBP | Fixed Mass | e.g., 50 mg |

| Free Initiator | Ethyl 2-bromopropionate | 1.0 | Sacrificial initiator for kinetic monitoring. |

| Catalyst | CuBr (I) | 1.0 | Must be white/light green (no oxidation). |

| Ligand | PMDETA | 1.0 - 1.2 | Pentamethyldiethylenetriamine. |

| Solvent | Anisole | 50% v/v | Internal standard for GC conversion tracking. |

Execution:

-

Degassing: Place MWCNT-HEBP, CuBr, and stir bar in a Schlenk flask. Cycle vacuum/Nitrogen (3x).

-

Liquid Addition: In a separate vial, mix Monomer, Ligand, Free Initiator, and Solvent. Degas by bubbling

for 30 mins. -

Transfer: Syringe the liquid mixture into the Schlenk flask under

flow. -

Polymerization: Place in oil bath at 70°C .

-

Why 70°C? Acrylates propagate well at this temp without significant thermal self-initiation.

-

-

Termination: Expose to air and dilute with THF. The solution will turn blue/green (Cu(II) formation).

-

Isolation:

-

Free Polymer: Precipitate supernatant in cold methanol/water.

-

Hybrid Material: Centrifuge the MWCNTs. Wash 3x with THF to remove free polymer.

-

Figure 2: Workflow for transforming carboxylated surfaces into polymer brushes using HEBP.

Part 4: Troubleshooting & Optimization

Ligand Selection for Acrylates

For HEBP-initiated acrylate polymerization, PMDETA is often preferred over Bipyridine (Bpy). PMDETA forms a more soluble complex with Copper in acrylate monomers, ensuring homogeneous kinetics.

-

Symptom:[2][6][7][8] Solution turns heterogeneous/precipitate forms.

-

Fix: Switch to PMDETA or dNbpy (dinonyl-bipyridine).

The "Induction Period"

If you observe a long induction period (no polymerization for >1 hour):

-

Cause: Residual oxygen consuming the Cu(I) activator.

-

Solution: Add a small amount of reducing agent (Tin(II) 2-ethylhexanoate) or switch to ARGET ATRP (Activators Regenerated by Electron Transfer) using Cu(II) and Ascorbic Acid.

Hydrolysis Risk

The ester linkage in HEBP is susceptible to hydrolysis in basic media.

-

Avoid: Strong bases during the "Axis A" modification step. Use mild coupling agents (DCC/EDC) rather than acid chlorides if possible, or ensure anhydrous conditions if using acid chlorides.

References

-

Synthesis of HEBP & Block Copolymers

- Title: Synthesis of poly(vinyl acetate)

- Source: Royal Society of Chemistry (RSC)

-

URL:[Link]

-

Surface Modification (CNTs)

- Title: Surface Modific

- Source: Wiley / Scrivener Publishing.

-

URL:[Link]

-

ATRP Mechanism & Initiator Selection

- Title: Atom Transfer Radical Polymeriz

- Source: Chemical Reviews (ACS Public

-

URL:[Link]

-

Chemical Properties & Safety

Sources

- 1. researchgate.net [researchgate.net]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. US6541580B1 - Atom or group transfer radical polymerization - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. CN117105769B - Preparation method of ethyl 2-bromopropionate - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. 2-Hydroxyethyl 2-Bromo-2-methylpropanoate | 189324-13-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. EP0906342B1 - Polymerisation catalyst and process - Google Patents [patents.google.com]

Technical Guide: Mechanism of Initiation with 2-Hydroxyethyl 2-bromopropionate

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Hydroxyethyl 2-bromopropionate (HEBP) as a heterofunctional initiator.[1] It details the physicochemical mechanics of its initiation in Atom Transfer Radical Polymerization (ATRP) and its dual-role capability in Ring-Opening Polymerization (ROP). Designed for drug delivery researchers, this document moves beyond basic definitions to explore the kinetic stability of the secondary bromide, the orthogonality of the hydroxyl handle, and self-validating protocols for synthesizing amphiphilic block copolymers (e.g., PCL-b-POEGMA) used in micellar drug encapsulation.

Chemical Architecture & Functional Logic[1]

HEBP is a "Janus" molecule, possessing two distinct chemically active sites that allow for the synthesis of heteropolymers (block copolymers) via mechanistically distinct routes.

| Feature | Chemical Moiety | Functionality | Reactivity Profile |

| Site A | Secondary Bromide ( | ATRP Initiator | Moderate reactivity ( |

| Site B | Primary Hydroxyl ( | ROP Initiator | Nucleophilic; initiates ROP of cyclic esters (Lactide, |

| Linker | Ethylene Glycol Spacer | Decoupler | Separates reactive centers to minimize steric hindrance during propagation.[1] |

Why this structure matters

Unlike tertiary bromides (e.g., ethyl 2-bromoisobutyrate) which initiate very rapidly, the secondary bromide in HEBP offers a slower, more controlled initiation rate relative to propagation (

Mechanistic Pathways

The ATRP Initiation Cycle

The initiation of polymerization via the 2-bromopropionate moiety follows a reversible redox process. The carbon-bromine bond (

The Micro-Kinetic Steps:

-

Activation: The

complex abstracts the bromine atom. The secondary carbon radical is stabilized by the adjacent carbonyl group (anomeric effect). -

Addition: The generated radical (

) attacks the vinyl bond of the first monomer unit ( -

Deactivation: The highly reactive propagating radical (

) rapidly abstracts a bromine from the oxidized catalyst (

Visualization: ATRP Equilibrium & Initiation

The following diagram illustrates the specific activation cycle for HEBP.

Figure 1: The activation-deactivation equilibrium of HEBP. The secondary bromide undergoes homolysis mediated by the Cu(I) catalyst, generating a radical stabilized by the ester group.

Dual-Mode Orthogonality (ROP + ATRP)

HEBP is most powerful when used to synthesize Amphiphilic Block Copolymers (e.g., for drug delivery micelles).[1] The hydroxyl group initiates Ring-Opening Polymerization (ROP) of cyclic esters, while the bromide remains intact to subsequently initiate ATRP.

Experimental Protocol: Synthesis of PCL-b-POEGMA

Objective: Synthesize a biodegradable, stealth block copolymer for drug encapsulation using HEBP. Strategy: "ROP First" approach to ensure high fidelity of the bromide end-group.

Phase 1: ROP of -Caprolactone (Synthesis of Macroinitiator)

Reagents: HEBP (Initiator),

-

Stoichiometry: Target

. Ratio -

Setup: In a flame-dried Schlenk flask, combine HEBP and

-Caprolactone under -

Catalysis: Add

(Tin(II) 2-ethylhexanoate). -

Reaction: Heat to 110°C for 24 hours. The primary hydroxyl of HEBP attacks the carbonyl of the lactone, opening the ring.

-

Validation (Self-Check):

-

1H NMR: Monitor the shift of the methylene proton adjacent to the hydroxyl (approx 3.8 ppm) to the ester linkage (approx 4.1 ppm).

-

GPC: Confirm monomodal distribution. If bimodal, transesterification occurred (temperature too high).[1]

-

Phase 2: ATRP of OEGMA (Chain Extension)

Reagents: PCL-Br (Macroinitiator from Phase 1), Oligo(ethylene glycol) methacrylate (OEGMA),

-

Solvation: Dissolve PCL-Br and OEGMA in Anisole (degassed).

-

Complexation: Add PMDETA and

in a frozen state (freeze-pump-thaw cycle x3). -

Initiation: Thaw and immerse in oil bath at 60°C . The PCL-Br secondary bromide activates, initiating OEGMA polymerization.[1]

-

Termination: Expose to air and dilute with THF. Pass through a neutral alumina column to remove Cu catalyst (solution turns from green/brown to clear).

Visualization: The Dual-Stage Workflow

Figure 2: Sequential synthesis workflow. Phase 1 utilizes the hydroxyl group for ROP; Phase 2 utilizes the preserved bromide for ATRP.

Troubleshooting & Optimization (Expertise & Experience)

Catalyst Poisoning by Hydroxyls

-

Issue: If running ATRP first, the free

group on HEBP can coordinate with -

Solution: Use "ROP First" (as described above).[2] If ATRP must be first, protect the hydroxyl with a trimethylsilyl (TMS) group and deprotect post-polymerization.

Transesterification Side Reactions

-

Issue: During the ROP phase, the ester group within the 2-bromopropionate moiety is susceptible to attack by the propagating alkoxide chain, leading to chain scrambling.

-

Control: Keep ROP temperatures below 120°C . Use

rather than stronger bases (like TBD) which aggressively catalyze transesterification.

Initiator Efficiency ( )[1]

-

Insight: The secondary bromide is less stable than a tertiary bromide. In ATRP, this means initiation is slower than propagation (

).[1] -

Optimization: To achieve low dispersity (Đ < 1.2), use Halogen Exchange .[1] Add

instead of

References

-

Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews. [Link]

-

Bernhardt, A., et al. (2024).[1] Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone. MDPI Polymers. [Link][1]

-

Jakubowski, W., & Matyjaszewski, K. (2010).[1][3] New Dual Initiators To Combine Quasiliving Carbocationic Polymerization and Atom Transfer Radical Polymerization. Macromolecules. [Link]

Engineering Advanced Polymer Architectures: The Role of 2-Hydroxyethyl 2-Bromopropionate in Atom Transfer Radical Polymerization

Executive Summary

The advent of reversible-deactivation radical polymerizations has fundamentally transformed macromolecular engineering. Among these techniques, Atom Transfer Radical Polymerization (ATRP) stands out for its robust control over molecular weight, architecture, and end-group fidelity. However, synthesizing heterotelechelic polymers—specifically those requiring a primary hydroxyl group at the α-terminus—presents a persistent synthetic bottleneck.

This technical guide explores the critical role of 2-Hydroxyethyl 2-bromopropionate (HEBP) (CAS: 208446-93-9) [[1]](), a bifunctional initiator that circumvents traditional post-polymerization modification failures. By acting as both an ATRP initiator and a versatile anchoring moiety, HEBP enables the precise synthesis of hydroxyl-terminated polymers and facilitates the covalent surface functionalization of advanced nanomaterials, such as Single-Walled Carbon Nanotubes (SWNTs).

Mechanistic Foundations: HEBP in ATRP

In a standard ATRP process, the initiator dictates the α-end group of the resulting polymer chain. When conventional alkyl halides are used, the polymer is left with an unreactive alkyl chain at the α-terminus and a halogen at the ω-terminus.

The Post-Polymerization Modification Bottleneck

Theoretically, the ω-terminal halogen can be displaced via nucleophilic substitution to yield a hydroxyl group. In practice, this approach is severely limited by side reactions. For instance, attempting to displace the bromine end-group of polystyrene with a hydroxyl group frequently results in elimination, yielding alkene-terminated chains rather than the desired alcohol 2. Similarly, subjecting polyacrylates to the basic conditions required for substitution often triggers the hydrolysis of the ester backbone 2.

The HEBP Advantage

HEBP solves this by pre-installing the primary hydroxyl group at the α-terminus during the initiation step 3. The molecule features a 2-bromopropionate moiety—a highly efficient ATRP initiating site—coupled to a primary alcohol. During activation, the Cu(I) catalyst homolytically cleaves the C-Br bond, generating a secondary carbon radical stabilized by the adjacent ester carbonyl. This ensures rapid and quantitative initiation, a prerequisite for maintaining a low polydispersity index (PDI).

Figure 1: Reversible activation-deactivation equilibrium in HEBP-initiated ATRP.

High-Impact Applications

Synthesis of Heterotelechelic Polymers and Macromonomers

By utilizing HEBP, researchers can synthesize well-defined polymers with a hydroxyl group at one end and a halogen at the other [[4]](). The terminal hydroxyl group serves as an ideal handle for subsequent ring-opening polymerizations (ROP) or condensation reactions, enabling the synthesis of complex block copolymers (e.g., polyacrylate-b-polyester architectures).

Surface-Initiated ATRP (SI-ATRP) on Carbon Nanotubes

Pristine SWNTs suffer from strong van der Waals interactions, causing severe agglomeration in organic matrices. While non-covalent modification (e.g., polymer wrapping) improves dispersion, it fails to provide the robust interfacial stress transfer required for high-performance nanocomposites 5.

HEBP serves as a critical covalent bridge in this context. The primary hydroxyl group of HEBP is reacted with acyl chloride-functionalized SWNTs via esterification. This process anchors the ATRP initiating moiety directly to the nanotube surface 5. Subsequent SI-ATRP allows for the dense grafting of polymer brushes—such as poly(n-butyl methacrylate) (PnBMA)—directly from the SWNT surface, yielding sterically stabilized, homogeneous nanocomposites 6.

Figure 2: Stepwise workflow for covalent surface functionalization of SWNTs using HEBP.

Validated Experimental Methodologies

Protocol 1: Synthesis and Purification of HEBP

Objective: Synthesize high-purity HEBP from ethylene glycol and 2-bromopropionyl bromide 7. Causality: A massive stoichiometric excess of ethylene glycol is mandatory to statistically favor mono-substitution and prevent the formation of the unwanted di-ester (ethylene bis(2-bromopropionate)).

-

Reaction Setup: Dissolve ethylene glycol (10 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere.

-

Acylation: Add 2-bromopropionyl bromide (1 equivalent) dropwise over 1 hour. The slow addition controls the exothermic nature of the acylation and further suppresses di-substitution.

-

Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Filter the precipitated amine salts. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Self-Validation (Purification): Dry over MgSO₄, concentrate, and purify via vacuum distillation. Pure HEBP distills at approximately 32–38 °C at 0.2 mm Hg [[2]](). Confirm purity via ¹H NMR (look for the distinct shift of the methylene protons adjacent to the newly formed ester linkage).

Protocol 2: Grafting Poly(n-butyl methacrylate) from SWNTs via SI-ATRP

Objective: Create a sterically stabilized SWNT-PnBMA nanocomposite. Causality: The addition of a "free" initiator (methyl 2-bromopropionate) to the reaction mixture is a critical experimental choice. It maintains a sufficient concentration of the Cu(II) deactivator to ensure a controlled "living" polymerization regime, while simultaneously generating free polymer chains in solution that act as a surrogate for analyzing the surface-bound brushes 6.

-

Anchoring: React acyl chloride-functionalized SWNTs with an excess of HEBP in anhydrous DMF with pyridine at 60 °C for 24 hours. Wash extensively with THF to remove unreacted HEBP.

-

Polymerization Setup: Disperse the HEBP-anchored SWNTs in anisole. Add n-butyl methacrylate (monomer), CuBr (catalyst), 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy, ligand), and methyl 2-bromopropionate (free initiator).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise irreversibly oxidize the Cu(I) catalyst.

-

Propagation: Heat the sealed flask to 90 °C. The Cu(I) complex abstracts the bromine from the surface-bound HEBP, initiating the growth of PnBMA brushes.

-

Self-Validation (Analysis): Terminate the reaction by exposing it to air. Isolate the free polymer from the supernatant. Size-exclusion chromatography (SEC) of the free polymer will directly correlate with the molecular weight and PDI of the grafted SWNT brushes [[6]]().

Quantitative Data Summary

The efficacy of HEBP as an initiator is demonstrated by the excellent control over molecular weight distributions across various vinyl monomers. Table 1 summarizes typical kinetic and structural parameters achieved using HEBP.

Table 1: Quantitative Summary of HEBP-Initiated ATRP Systems

| Monomer | Catalyst / Ligand System | Temp (°C) | Target Architecture | Conversion (%) | Mn (SEC) | PDI (Mw/Mn) |

| Methyl Acrylate | CuBr / dNbpy | 90 | Hydroxyl-Telechelic | > 90% | ~ 10,000 | < 1.15 |

| Styrene | CuBr / PMDETA | 110 | Macroinitiator Base | > 70% | ~ 8,500 | < 1.10 |

| n-Butyl Methacrylate | CuBr / dNbpy | 90 | SWNT Polymer Brush | > 80% | ~ 20,000 | < 1.25 |

(Data synthesized from established ATRP literature parameters utilizing α-functionalized bromopropionate initiators , , 6).

Conclusion

2-Hydroxyethyl 2-bromopropionate is far more than a simple initiating molecule; it is a structural linchpin in macromolecular engineering. By embedding the hydroxyl functionality directly into the initiation step, HEBP bypasses the degradative risks of post-polymerization modifications. Whether utilized for synthesizing complex block copolymers or engineering sterically stabilized carbon nanocomposites, HEBP ensures that researchers maintain the strict architectural control that is the hallmark of living radical polymerizations.

References

-

Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. cmu.edu. 2

-

Synthesis routes of 2-Hydroxyethyl 2-Bromopropionate. benchchem.com. 1

-

Atom Transfer Radical Polymerization | Chemical Reviews. acs.org. 3

-

2-hydroxyethyl 2-bromopropanoate | CAS#:208446-93-9. chemsrc.com.7

-

A New Strategy for the Synthesis of Methacrylate End-Functionalized Macromonomers by ATRP. researchgate.net. 4

-

Surface Modification of Nanotube Fillers by Vikas Mittal. everand.com. 5

-

Thermoresponsive polystyrene-b-poly(N-isopropylacrylamide)copolymers by atom transfer radical polymerization. researchgate.net. 8

-

Journal of the American Chemical Society Vol. 126 No. 1. acs.org.6

Sources

- 1. Synthesis routes of 2-Hydroxyethyl 2-Bromopropionate [benchchem.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Surface Modification of Nanotube Fillers by Vikas Mittal (Ebook) - Read free for 30 days [everand.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-hydroxyethyl 2-bromopropanoate | CAS#:208446-93-9 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Surface-Initiated ATRP using 2-Hydroxyethyl 2-bromopropionate

Executive Summary

This guide details the protocol for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) using 2-Hydroxyethyl 2-bromopropionate (HEBP) . HEBP is a heterobifunctional initiator precursor featuring a primary hydroxyl group (for surface anchoring) and a secondary bromide (for ATRP initiation).

Unlike tertiary bromide initiators (e.g., BiB), HEBP contains a secondary bromide , making it the preferred choice for the controlled polymerization of acrylates (e.g., NIPAM, Methyl Acrylate) and styrenics . Its lower activation rate constant (

This protocol employs a "Grafting-To" followed by "Grafting-From" approach:

-

Linker Synthesis: Coupling HEBP with an isocyanate-silane to create a reactive silane-initiator.

-

Surface Immobilization: Covalent attachment to a silica substrate.

-

SI-ATRP: Controlled growth of Poly(N-isopropylacrylamide) (PNIPAM) brushes.

Mechanism & Workflow

The process relies on converting the hydroxyl group of HEBP into a surface-reactive silane via a urethane linkage, followed by the copper-mediated radical polymerization.

Figure 1: Workflow for converting HEBP into a silane-initiator and subsequent surface polymerization.

Materials & Reagents

| Component | Reagent Name | Role | Purity/Notes |

| Initiator Precursor | 2-Hydroxyethyl 2-bromopropionate | Bifunctional Core | >95%; CAS: 208446-93-9 |

| Linker | 3-(Triethoxysilyl)propyl isocyanate (TESPIC) | Silane Anchor | Moisture Sensitive |

| Catalyst (Coupling) | Dibutyltin dilaurate (DBTDL) | Urethane Catalyst | Use catalytic amount |

| Monomer | N-Isopropylacrylamide (NIPAM) | Monomer | Recrystallize from hexane before use |

| Sacrificial Initiator | Ethyl 2-bromopropionate (EBP) | Free Initiator | Critical for kinetic control |

| ATRP Catalyst | CuBr (99.999%) | Activator | Store in glovebox or purify with acetic acid |

| Ligand | PMDETA or Me6TREN | Solubilizing Ligand | PMDETA is standard for CuBr |

| Solvent | Anhydrous THF, Toluene | Reaction Medium | Dried over molecular sieves |

Protocol Part 1: Initiator Immobilization

Objective: Synthesize the silane-modified initiator and graft it onto a silica surface (e.g., glass slide, silicon wafer, or silica nanoparticles).

Step A: Synthesis of Silane-Initiator Conjugate

Directly reacting HEBP with surface silanols is inefficient. We first conjugate HEBP to a silane linker.

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reaction Mix: Add HEBP (1.0 equiv, e.g., 5 mmol, 1.13 g) and anhydrous THF (20 mL).

-

Addition: Add TESPIC (1.0 equiv, 5 mmol, 1.24 g) dropwise.

-

Catalysis: Add 2–3 drops of DBTDL .

-

Incubation: Stir at room temperature for 12–24 hours under nitrogen.

-

Validation: Monitor by FTIR.[1] The isocyanate peak (~2270 cm⁻¹) should disappear, and a urethane carbonyl peak (~1720 cm⁻¹) should appear.

-

-

Storage: Use immediately or store under inert gas. This solution contains the HEBP-Silane .

Step B: Surface Deposition

-

Surface Activation: Clean silicon/glass substrates with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min. Warning: Piranha is explosive with organics. Rinse extensively with deionized water and dry under nitrogen stream.

-

Silanization: Immerse the activated substrates into a solution of the HEBP-Silane (diluted to ~10 mM in anhydrous Toluene).

-

Conditions: Incubate for 18–24 hours at room temperature (or 60°C for higher density).

-

Washing: Rinse substrates sequentially with Toluene, THF, and Ethanol to remove physisorbed silanes.

-

Curing: Bake at 110°C for 1 hour to crosslink the silane layer.

Protocol Part 2: Surface-Initiated ATRP (Grafting From)

Objective: Grow PNIPAM brushes from the HEBP-functionalized surface.

Critical Scientific Insight: The "Sacrificial Initiator"

In SI-ATRP, the concentration of surface-bound initiating sites is extremely low (< 1 µmol). This is insufficient to establish the persistent radical effect (PRE) required to control polymerization.

-

Requirement: You must add a free "sacrificial" initiator (Ethyl 2-bromopropionate, EBP) to the solution.

-

Function: EBP generates enough radical concentration to accumulate deactivator (Cu(II)) species, which regulates the equilibrium and prevents uncontrolled growth of the surface brushes.

Experimental Procedure

-

Monomer Solution: In a Schlenk flask, dissolve NIPAM (2.0 g, 17.7 mmol) in Methanol/Water (1:1 v/v, 10 mL).

-

Sacrificial Initiator: Add Ethyl 2-bromopropionate (EBP) (19 µL, 0.15 mmol).

-

Target Ratio: [Monomer]:[Free Initiator] ≈ 120:1.

-

-

Ligand: Add PMDETA (31 µL, 0.15 mmol).

-

Degassing: Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen. Oxygen is the primary cause of ATRP failure.

-

Catalyst Addition: Under frozen nitrogen flow (or in a glovebox), add CuBr (21.5 mg, 0.15 mmol) and CuBr₂ (3.4 mg, 0.015 mmol).

-

Note: Adding 10% Cu(II) initially helps control the reaction immediately upon starting.

-

-

Polymerization:

-

Place the HEBP-functionalized substrate into the reaction vessel (under N₂).

-

Stir the solution at room temperature (25°C).

-

Time: 30 min to 4 hours, depending on desired thickness.

-

-

Termination: Remove substrate, expose solution to air (turns blue/green), and wash substrate extensively with Methanol and Water.

Characterization & Expected Results

| Technique | Parameter Measured | Expected Outcome |

| Ellipsometry | Film Thickness | Linear increase with time (e.g., ~10–50 nm). |

| Contact Angle | Wettability | Shift from ~65° (Initiator) to ~40° (PNIPAM) or temperature-dependent (hydrophobic >32°C). |

| XPS | Surface Chemistry | Appearance of N1s peak (amide) and disappearance of Br3d (if high conversion). |

| AFM | Morphology | Smooth, pinhole-free surface (Roughness < 2 nm). |

Kinetic Control Verification

To verify "livingness," analyze the free polymer formed from the sacrificial initiator using GPC (Gel Permeation Chromatography). The molecular weight (

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Polymer Growth | Oxygen poisoning | Increase freeze-pump-thaw cycles; ensure N₂ positive pressure. |

| Low Graft Density | Poor silanization | Ensure Toluene is anhydrous; check TESPIC quality (hydrolyzes easily). |

| Uncontrolled Growth (High PDI) | Insufficient Cu(II) | Add 10-20% CuBr₂ at the start; ensure Sacrificial Initiator is present. |

| Hazy Film | Polymer coupling | Stop reaction at lower conversion (<60%); reduce catalyst concentration. |

References

-

Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization."[3][4][5] Chemical Reviews, 2001. Link

-

Coessens, V., & Matyjaszewski, K. "Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization."[5] Macromolecular Rapid Communications, 1999.[5] (Describes HEBP usage). Link

-

Edmondson, S., et al. "Surface-Initiated Controlled Radical Polymerization." Chemical Society Reviews, 2004. Link

-

Jones, D. M., & Huck, W. T. S. "Controlled Surface-Initiated Polymerizations in Aqueous Media." Advanced Materials, 2001. Link

-

Sigma-Aldrich. "2-Hydroxyethyl 2-bromoisobutyrate Product Information" (Analogous chemistry reference). Link

Sources

Application Note: Precision Surface Grafting via SI-ATRP using 2-Hydroxyethyl 2-bromopropionate

Executive Summary

This guide details the protocol for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) utilizing 2-Hydroxyethyl 2-bromopropionate (HEBP) as the primary initiator anchor. Unlike standard silane-based initiators, HEBP is a bifunctional molecule containing a primary hydroxyl group and a secondary alkyl bromide. This unique structure allows for versatile "mix-and-match" coupling to surfaces displaying carboxylic acids, isocyanates, or acid chlorides, making it indispensable for functionalizing complex substrates like gold nanoparticles, carbon nanotubes, and biodegradable polyesters where direct silanization is impossible.

The "Grafting From" approach described here ensures high-density polymer brush formation, critical for applications in antifouling coatings , controlled drug release , and biosensor interfaces .

Strategic Rationale & Mechanism

Why HEBP?

Standard ATRP initiators (e.g., BiB-APTES) are pre-functionalized silanes restricted to oxide surfaces. HEBP decouples the initiation function from the anchoring chemistry.

-

Hydroxyl Anchor (-OH): Reacts with electrophilic surface groups (-COOH, -NCO, -COCl).

-

Bromoester Head (-Br): Initiates ATRP with high efficiency due to the secondary bromide structure, which balances activation and deactivation rates (

) better than tertiary bromides for certain acrylates.

The "Grafting From" Mechanism

In SI-ATRP, the polymer chains grow directly from the surface. This overcomes the steric hindrance limitations of "Grafting To" methods, allowing for brush regimes where chains are forced to stretch away from the interface, providing superior steric repulsion against protein adsorption.

Reaction Pathway Visualization

Figure 1: Logical workflow for grafting polymers using HEBP. The bifunctional nature of HEBP allows it to bridge the surface reactivity and the polymerization process.

Experimental Protocols

Materials & Safety

-

Initiator: 2-Hydroxyethyl 2-bromopropionate (HEBP) [CAS: 26366-41-4].

-

Catalyst: CuBr (99.999%), CuBr2.

-

Ligand: PMDETA or bipyridine (bpy).

-

Monomer: Poly(ethylene glycol) methacrylate (PEGMA) or N-Isopropylacrylamide (NIPAM).

-

Solvents: Anhydrous Toluene, DMF, Deionized Water (18.2 MΩ).

-

Safety: Work under inert atmosphere (Nitrogen/Argon). HEBP is an irritant; handle in a fume hood.

Protocol A: Immobilization on Gold/Bio-Surfaces (Carboxyl-Linkage)

Target: Gold sensors, Carbon Nanotubes, or Carboxylated Polymers.

Step 1: Surface Activation

-

Clean Gold substrate with UV/Ozone (20 min) and ethanol rinse.

-

Immerse in 1 mM solution of 11-Mercaptoundecanoic acid (MUA) in ethanol for 24h to form a carboxyl-terminated Self-Assembled Monolayer (SAM).

-

Rinse with ethanol and dry under

.

Step 2: HEBP Coupling (Steglich Esterification)

-

Prepare activation solution: 50 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 50 mM NHS (N-Hydroxysuccinimide) in Milli-Q water (or DMF for hydrophobic substrates).

-

Incubate surface in activation solution for 1 hour.

-

Rinse with water/DMF.

-

Immediately immerse surface in a solution of HEBP (100 mM) in dry DMF containing 10 mM DMAP (catalyst) and 50 mM Triethylamine.

-

React for 12-24 hours at Room Temperature (RT).

-

Rinse extensively with DMF, then ethanol. The surface is now initiator-functionalized.

Protocol B: Immobilization on Silica/Glass (Isocyanate-Linkage)

Target: Glass slides, Silicon wafers, Silica nanoparticles.

Step 1: Linker Attachment

-

Clean silica with Piranha solution (3:1

) for 30 min. (DANGER: Corrosive/Explosive) . Rinse with water, dry at 110°C. -

Immerse in 2% (v/v) 3-(Triethoxysilyl)propyl isocyanate (ICPTES) in anhydrous toluene.

-

Reflux or heat at 60°C for 4 hours under

. -

Rinse with toluene to remove unbound silane. Cure at 110°C for 15 min.

Step 2: HEBP Coupling (Urethane Formation)

-

Immerse the isocyanate-modified surface in a solution of HEBP (50 mM) in anhydrous toluene.

-

Add 2 drops of Dibutyltin Dilaurate (DBTDL) as catalyst.

-

Heat at 60°C for 4-6 hours.

-

Rinse with toluene and acetone. The surface is now initiator-functionalized via a stable urethane linkage.

Protocol C: Surface-Initiated ATRP (The Polymerization)

Applicable to both surfaces prepared above.

-

Monomer Prep: Pass monomer (e.g., PEGMA) through a basic alumina column to remove inhibitors.

-

Schlenk Flask Assembly:

-

Add Monomer: 2.0 g (approx 4 mmol).

-

Add Solvent: 2.0 mL Anisole or Water/Methanol (depending on monomer solubility).

-

Add Ligand: PMDETA (17 µL, 0.08 mmol).

-

Add Catalyst (Cu II):

(1.8 mg, 0.008 mmol) – Added to control polymerization rate. -

Degas: Perform 3 Freeze-Pump-Thaw cycles.

-

-

Catalyst Addition: Under frozen or inert state, add

(5.7 mg, 0.04 mmol). Ratio [M]:[I]:[CuI]:[CuII]:[L] = 100 : 1 (surf) : 1 : 0.2 : 2. -

Initiation: Submerge the functionalized substrate into the flask under

flow. Seal. -

Polymerization: Place in oil bath at 40-60°C.

-

Termination: Remove substrate after desired time (e.g., 1-4 hours). Wash with solvent, then EDTA solution (to remove copper), then water.

Characterization & Data Analysis

Expected Surface Properties

The success of each step is validated by measuring the static water contact angle (

| Step | Surface State | Contact Angle ( | Thickness (nm) | XPS Marker |

| 1 | Clean Silica | < 10° | 0 | Si 2p |

| 2 | Isocyanate-Linker | ~ 55° | 0.8 - 1.2 | N 1s (Urethane) |

| 3 | HEBP Immobilized | ~ 70-75° | 1.5 - 2.0 | Br 3d (Init) |

| 4 | Poly(PEGMA) Brush | < 25° | 10 - 50+ | C-O (Ether) |

Kinetic Control (Thickness vs. Time)

In a controlled ATRP process, film thickness (

-

0.5 hr: ~8 nm

-

1.0 hr: ~15 nm

-

2.0 hr: ~28 nm

-

4.0 hr: ~50 nm

Note: Non-linear growth suggests termination reactions (radical coupling) or loss of catalyst activity.

Mechanistic Pathway Diagram

Figure 2: Chemical mechanism detailing the transition from surface activation to controlled radical propagation.

Troubleshooting & Optimization

-

Low Grafting Density:

-

Cause: Incomplete coupling of HEBP to the surface.

-

Solution: Increase HEBP concentration during immobilization or use a more reactive linker (e.g., acid chloride instead of carboxylic acid).

-

-

Uncontrolled Growth (High PDI/Thickness plateau):

-

Cause: Radical termination due to oxygen or low Cu(II) concentration.

-

Solution: Ensure rigorous degassing. Add 10-20% Cu(II) initially to establish the "Persistent Radical Effect" immediately.

-

-

Copper Contamination:

-

Issue: Blue/Green tint on samples (toxic to cells).

-

Solution: Wash with 50 mM EDTA solution or pass through a short silica column if polymer is cleaved.

-

References

-

Matyjaszewski, K., et al. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews. Link

-

Huck, W. T. S. (1999). "Surface-Initiated Polymerization from Gold Substrates." Langmuir. Link

-

Mittal, V. (2011). "Surface Modification of Nanotube Fillers." Elsevier. Link

-

Benicewicz, B. C. (2005). "Synthesis of Well-Defined Polymer Brushes Grafted onto Silica Nanoparticles." Macromolecules. Link

-

Chakraborty, S., et al. (2010).[1][2] "Grafting PNIPAM from Au NPs via SI-ATRP using 2-bromopropionyl bromide." Chem. Mater.Link

Sources

Application Note: Precision Synthesis of Amphiphilic Hydrogels using 2-Hydroxyethyl 2-bromopropionate

This Application Note is designed for researchers in polymer chemistry and drug delivery. It details the precision synthesis of amphiphilic block copolymer hydrogels using 2-Hydroxyethyl 2-bromopropionate (HEBP) as a dual-functional initiator.

Strategic Rationale & Mechanism

The Dual-Function Advantage

2-Hydroxyethyl 2-bromopropionate (HEBP) is a bifunctional initiator containing a primary hydroxyl group (

-

Ring-Opening Polymerization (ROP): The hydroxyl group initiates the ROP of cyclic esters (e.g.,

-caprolactone, lactide), creating a hydrophobic biodegradable backbone. -

Atom Transfer Radical Polymerization (ATRP): The bromine moiety serves as the initiation site for the ATRP of vinyl monomers (e.g., acrylates, methacrylates), growing a hydrophilic corona.

Mechanistic Pathway

The resulting A-B amphiphilic block copolymer self-assembles in aqueous environments. The hydrophobic segments (A-block) aggregate to form micellar cores (physical crosslinks), while the hydrophilic segments (B-block) swell to form the hydrogel matrix.

Figure 1: Sequential synthesis pathway transforming HEBP into a physical hydrogel network.

Experimental Protocol

Phase A: Synthesis of PCL-Br Macroinitiator (ROP)

Objective: Create a hydrophobic Poly(

Reagents:

-

Initiator: 2-Hydroxyethyl 2-bromopropionate (HEBP)

-

Monomer:

-Caprolactone ( -

Catalyst: Tin(II) 2-ethylhexanoate (

) -

Solvent: Toluene (Anhydrous) or Bulk (Solvent-free)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add HEBP (1.0 eq) and

-CL (target DP, e.g., 50 eq). -

Catalyst Addition: Add

(0.1 mol% relative to monomer) under a dry nitrogen stream. -

Deoxygenation: Perform three freeze-pump-thaw cycles to remove oxygen and moisture.

-

Polymerization: Immerse the flask in an oil bath at 110°C for 24 hours.

-

Expert Insight: Bulk polymerization is preferred for PCL to minimize solvent waste and maximize reaction rate.

-

-

Purification:

-

Cool the reaction to room temperature.[1]

-

Dissolve the viscous melt in a minimal amount of THF.

-

Precipitate dropwise into excess cold methanol/hexane (1:1 v/v).

-

Filter and dry under vacuum at room temperature for 24h.

-

-

Validation:

NMR (

Phase B: Synthesis of PCL-b-POEGA Hydrogel Precursor (ATRP)

Objective: Grow the hydrophilic Poly(oligo(ethylene glycol) acrylate) block. Note: We select Acrylate (OEGA) over Methacrylate (OEGMA) because HEBP is a secondary bromide, which initiates acrylates more efficiently than methacrylates, yielding lower dispersity (Đ).

Reagents:

-

Macroinitiator: PCL-Br (from Phase A)

-

Monomer: Oligo(ethylene glycol) methyl ether acrylate (OEGA,

) -

Catalyst: CuBr (Purified/washed with acetic acid)

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine)

-

Solvent: Anisole or Toluene

Step-by-Step Methodology:

-

Charge: Add PCL-Br (1 eq) and OEGA (target DP, e.g., 100 eq) to a Schlenk flask. Dissolve in Anisole (50% v/v solids).

-

Ligand Addition: Add PMDETA (1 eq relative to PCL-Br).

-

Degassing: Seal the flask and purge with

for 20 minutes (or freeze-pump-thaw). -

Catalyst Activation: Carefully add CuBr (1 eq) under rapid

flow. The solution should turn light green/blue (depending on complex).-

Critical Control: The ratio [PCL-Br]:[CuBr]:[PMDETA] should be 1:1:1.

-

-

Reaction: Heat to 60-70°C . Monitor conversion via NMR or GPC. Stop at

80% conversion to preserve end-group fidelity. -

Purification:

-

Dilute with THF.

-

Pass through a neutral alumina column to remove the copper catalyst (solution turns from green/blue to colorless).

-

Precipitate into cold diethyl ether or hexane.

-

Dry under vacuum.[2]

-

Phase C: Hydrogel Formation (Self-Assembly)

-

Dissolution: Dissolve the PCL-b-POEGA block copolymer in THF (a common solvent for both blocks) at a concentration of 10-20 wt%.

-

Dialysis (The Gelation Step):

-

Place the solution in a dialysis bag (MWCO 3.5 kDa).

-

Dialyze against deionized water for 3 days, changing water every 6 hours.

-

Mechanism:[3][4][5] As THF leaves and water enters, the hydrophobic PCL blocks collapse into micellar cores. At sufficient concentration (>15-20 wt%), these micelles pack or bridge to form a physical hydrogel.

-

-

Sterilization (Optional): The resulting hydrogel can be sterilized via UV irradiation or filtration of the polymer solution prior to dialysis.

Quantitative Data & Formulation Table

Table 1: Typical Formulation Ratios for PCL-b-POEGA Hydrogel

| Component | Role | Molar Eq.[5][6][7][8][9][10] | Mass (Example) | Critical Parameter |

| HEBP | Initiator | 1.0 | 0.197 g | Purity >98% |

| Hydrophobic Monomer | 50.0 | 5.70 g | Anhydrous | |

| Sn(Oct)2 | ROP Catalyst | 0.05 | ~20 mg | Moisture Sensitive |

| OEGA (480) | Hydrophilic Monomer | 100.0 | 48.0 g | Remove inhibitor |

| CuBr | ATRP Catalyst | 1.0 | 0.143 g | Cu(I) state essential |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow from monomer to hydrogel.

Critical Troubleshooting & Expertise

Initiation Efficiency (Halide Choice)

-

Issue: HEBP contains a secondary bromine (propionate type).

-

Risk: If polymerizing methacrylates (like HEMA or PEGMA), the propagation rate is much faster than initiation, leading to high dispersity (

). -

Solution:

-

Preferred: Use Acrylates (e.g., Poly(ethylene glycol) acrylate, PEGA) as the second block. The reactivity matches the secondary bromide initiator perfectly.

-

Alternative: If Methacrylates are required, perform Halogen Exchange by adding CuCl (instead of CuBr) or using a mixed halide system to slow down propagation relative to initiation.

-

Catalyst Removal

-

Issue: Residual Copper is cytotoxic.

-

Protocol: Passing the polymer solution through neutral alumina is standard. For biomedical applications, subsequent dialysis against EDTA solution (0.1 M) is recommended to strip trace copper ions before the final water dialysis.

Hydrogel Stability

-

These are physical hydrogels held together by hydrophobic interactions. They are reversible. If the solution is diluted below the Critical Gelation Concentration (CGC), the gel will dissolve into micelles. For permanent gels, add a divinyl crosslinker (e.g., Poly(ethylene glycol) diacrylate) during the ATRP step.

References

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. [Link]

-

Siegwart, D. J., Oh, J. K., & Matyjaszewski, K. (2012). ATRP in the design of functional materials for biomedical applications.[6][7][9][11][12] Progress in Polymer Science. [Link]

-

Lutz, J. F., & Matyjaszewski, K. (2009). Nuclear Magnetic Resonance Monitoring of Atom Transfer Radical Polymerization. Macromolecular Chemistry and Physics. [Link][5]

-

Agut, W., Brulet, A., Schatz, C., Taton, D., & Lecommandoux, S. (2010). pH and Temperature Responsive Polymeric Micelles and Polymersomes by Self-Assembly of Poly[2-(dimethylamino)ethyl methacrylate]-b-poly(glutamic acid) Double Hydrophilic Block Copolymers. Langmuir. [Link] (Demonstrates the block copolymer self-assembly principles applicable here).

Sources

- 1. mdpi.com [mdpi.com]

- 2. research-collection.ethz.ch [research-collection.ethz.ch]

- 3. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of amphiphilic copolymers of N-Vinyl-2-pyrrolidone capable of self-assembly and thermotropic formation of nanoparticles [publichealthtoxicology.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.aip.org [pubs.aip.org]

Application Note: 2-Hydroxyethyl 2-Bromopropionate in Biocompatible Polymer Synthesis

[1]

Part 1: Strategic Overview & Mechanism

The Dual-Initiator Advantage

In the landscape of precision polymer synthesis, 2-Hydroxyethyl 2-bromopropionate (HEBP) (CAS: 208446-93-9) serves as a critical "heterofunctional" bridge. Unlike standard initiators that facilitate a single polymerization mechanism, HEBP contains two distinct functional groups with orthogonal reactivity:

-

Primary Hydroxyl Group (-OH): Initiates Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactides, caprolactone).

- -Bromoester Group (-Br): Initiates Atom Transfer Radical Polymerization (ATRP) of vinyl monomers (e.g., acrylates, methacrylates).

This duality allows for the streamlined synthesis of amphiphilic block copolymers (e.g., PCL-b-POEGMA) without the need for intermediate end-group transformation steps. These polymers are foundational in drug delivery, forming self-assembled micelles where the hydrophobic core (PCL) encapsulates drugs and the hydrophilic shell (POEGMA) provides steric stabilization and biocompatibility.

Mechanism of Action: The "ROP-First" Approach

While HEBP allows for either "ATRP-first" or "ROP-first" strategies, the ROP-first approach is operationally superior for biocompatible polyester synthesis. The hydroxyl group is thermally stable and initiates lactone polymerization (catalyzed by Tin(II) 2-ethylhexanoate) without affecting the bromine moiety. The resulting polymer is a macroinitiator (Polymer-Br) ready for the ATRP step.

Note: The "ATRP-first" route is riskier because the hydroxyl group can participate in side reactions or complexation with Copper catalysts during ATRP if not protected.

Figure 1: The sequential "ROP-First" polymerization workflow utilizing the orthogonal reactivity of HEBP.

Part 2: Detailed Experimental Protocol

Target Synthesis: Poly(

Phase A: Synthesis of PCL-Br Macroinitiator (ROP)

Objective: Polymerize

Reagents & Equipment[1][2][3][4][5]

-

Initiator: 2-Hydroxyethyl 2-bromopropionate (HEBP) [Vacuum dried].

-

Monomer:

-Caprolactone ( -

Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)

). -

Solvent: Toluene (Anhydrous).

-

Equipment: Schlenk line, oil bath (110°C), magnetic stirrer.

Step-by-Step Workflow

-

Charge: In a flame-dried Schlenk flask, add HEBP (1 equiv) and

-CL (target DP, e.g., 50 equiv). -

Catalyst Addition: Add Sn(Oct)

(0.01 equiv relative to monomer) via syringe. -

Deoxygenation: Perform 3 freeze-pump-thaw cycles to remove oxygen and moisture. Backfill with dry Nitrogen or Argon.

-

Polymerization: Immerse flask in an oil bath at 110°C . Stir for 24 hours.

-

Expert Insight: High temperature is required for Sn(Oct)

activation, but exceeding 120°C may risk thermal elimination of the bromine group. Keep strictly at 110°C.

-

-

Quenching: Cool to room temperature. Dilute with a small amount of THF.

-

Purification: Precipitate dropwise into a 10-fold excess of cold Methanol (-20°C). Filter and dry under vacuum.

-

Validation:

-

1H NMR: Verify the PCL backbone (4.06 ppm, -CH

O-) and the retention of the

-

Phase B: Synthesis of PCL-b-POEGMA (ATRP)

Objective: Chain extend the PCL-Br macroinitiator with OEGMA using Cu-mediated ATRP.

Reagents & Equipment[1][2][3][4][5]

-

Macroinitiator: PCL-Br (from Phase A).

-

Monomer: Oligo(ethylene glycol) methyl ether methacrylate (OEGMA, Mn ~300-500).

-

Catalyst System: CuBr (99.9%, purified with acetic acid) and PMDETA (Ligand).

-

Solvent: Anisole (High boiling point, good solubility for both blocks).

Step-by-Step Workflow

-

Charge: In a clean Schlenk flask, dissolve PCL-Br (1 equiv) and OEGMA (target DP, e.g., 50 equiv) in Anisole (approx. 1:1 w/v ratio to monomer).

-

Ligand Addition: Add PMDETA (1.1 equiv relative to CuBr).

-

Degassing (Critical): Perform 3 freeze-pump-thaw cycles. Oxygen is the enemy of ATRP.

-

Catalyst Addition: Under frozen nitrogen flow (or in a glovebox), add CuBr (1 equiv).

-

Expert Insight: Always add CuBr after degassing or under strict inert atmosphere to prevent oxidation to Cu(II), which kills the reaction rate.

-

-

Polymerization: Seal flask and place in oil bath at 60°C . React for 4–12 hours depending on targeted conversion.

-

Monitoring: Take aliquots for GPC analysis to track molecular weight evolution and ensure no bimolecular coupling (radical termination).

-

-

Termination: Expose to air (oxidizes Cu(I) to blue/green Cu(II)) and cool.

-

Purification:

-

Catalyst Removal: Pass the polymer solution through a neutral alumina column to remove Copper salts (solution turns colorless).

-

Precipitation: Concentrate and precipitate into cold Hexane/Ether mixture. PCL-b-POEGMA will precipitate; unreacted OEGMA often remains soluble or can be removed by dialysis.

-

-

Final Polish: Dialysis against water (MWCO 3.5 kDa) for 2 days to remove trace monomer/solvent, then lyophilize.

Quantitative Data Summary

| Parameter | Phase A (ROP) | Phase B (ATRP) |

| Primary Mechanism | Coordination-Insertion | Radical (Atom Transfer) |

| Active Center | Hydroxyl (-OH) | Carbon-Centered Radical (via Br) |

| Temperature | 110°C | 40°C – 65°C |

| Catalyst | Sn(Oct) | CuBr / PMDETA |

| Atmosphere | Inert (N | Strictly Oxygen-Free |

| Purification | Precipitation (MeOH) | Alumina Column + Dialysis |

| Key Validation | NMR (End-group analysis) | GPC (Monimodal shift) |

Part 3: Troubleshooting & Optimization (The Senior Scientist's View)

The "Dead Chain" Phenomenon

Issue: GPC traces show a bimodal distribution after Phase B (a peak for the new block and a peak for the original PCL). Cause: Loss of the Bromine end-group during Phase A. Solution:

-

Lower ROP temperature to <110°C.

-

Ensure the HEBP initiator is free of nucleophilic impurities (like traces of glycol) that could initiate ROP without the Br-group.

-

Protocol Check: Verify the PCL-Br macroinitiator by NMR before proceeding. The integral of the methine proton adjacent to Br (approx 4.4 ppm) must match the initiator theoretical ratio.

Copper Removal

Issue: The final polymer is slightly green/blue (cytotoxic). Solution: Alumina columns are often insufficient for biomedical grades. Use Dowex ion-exchange resin or perform liquid-liquid extraction with an aqueous EDTA solution during the workup to chelate residual copper.

Solubility Conflicts

Issue: PCL is hydrophobic; POEGMA is hydrophilic. During ATRP, if the solvent isn't chosen well, the PCL block may collapse, trapping the active Br-end. Solution: Use Anisole or DMF . Anisole is preferred as it is less toxic and easier to remove than DMF. Ensure the reaction temperature is high enough to keep the PCL block fully solvated.

Figure 2: Decision tree for ensuring polymer integrity during the two-step synthesis.

References

-

Bernapradit, C., et al. (2006). "Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques."[6] Polymer.[1][4][5][6][7][8][9][10] (Discusses the strategic use of dual initiators like HEBP).

-

Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews. (The authoritative guide on ATRP mechanisms and catalyst choices).

-

Lammens, M., et al. (2010). "Synthesis of block copolymers using a dual initiator combining ROP and ATRP." Polymer Chemistry. (Specific protocols for combining ROP and ATRP).

-

Sigma-Aldrich. "Ethyl 2-bromopropionate Safety Data Sheet." (Used for safety handling of bromopropionate derivatives).[11]

-

ChemSrc. "2-hydroxyethyl 2-bromopropanoate CAS 208446-93-9."[12] (Verification of CAS and chemical structure).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN117105769B - Preparation method of ethyl 2-bromopropionate - Google Patents [patents.google.com]

- 3. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. redalyc.org [redalyc.org]

- 6. pcr.ugent.be [pcr.ugent.be]

- 7. Designing temperature-responsive biocompatible copolymers and hydrogels based on 2-hydroxyethyl(meth)acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of poly(2-hydroxyethyl methacrylate) end-capped with asymmetric functional groups via atom transfer radical polymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 2-hydroxyethyl 2-bromopropanoate | CAS#:208446-93-9 | Chemsrc [chemsrc.com]

Application Note: Dual-Initiation Synthesis of Amphiphilic Block Copolymers for Drug Delivery Using 2-Hydroxyethyl 2-bromopropionate

Executive Summary & Strategic Rationale

In the development of nanoscopic drug delivery systems (DDS), the architecture of the polymer carrier is the primary determinant of therapeutic efficacy. 2-Hydroxyethyl 2-bromopropionate (HEBP) is a critical "bridge" molecule in this field. It functions as a hetero-functional initiator, possessing two distinct reactive sites that allow for Orthogonal Polymerization :

-

Hydroxyl Group (-OH): Initiates Ring-Opening Polymerization (ROP) to create a biodegradable hydrophobic core (e.g., Polycaprolactone, PCL).

- -Bromo Ester Group (-Br): Initiates Atom Transfer Radical Polymerization (ATRP) to create a stealth hydrophilic shell (e.g., Poly(oligo(ethylene glycol) methacrylate), POEGMA).

Why HEBP? Unlike post-polymerization conjugation methods which suffer from low yields and steric hindrance, HEBP allows for the sequential "one-pot" or "two-step" synthesis of well-defined block copolymers with precise molecular weight control (

Synthesis Workflow Visualization

The following diagram illustrates the sequential growth of the hydrophobic core followed by the hydrophilic shell, utilizing the dual functionality of HEBP.

Figure 1: Sequential polymerization workflow. HEBP serves as the seed for ROP, preserving the bromine moiety for the subsequent ATRP step.

Experimental Protocols

Protocol A: Synthesis of PCL-Br Macroinitiator (ROP)

Objective: Synthesize a hydrophobic PCL chain capped with a bromine atom, ready for ATRP.

Reagents:

-

Initiator: 2-Hydroxyethyl 2-bromopropionate (HEBP)

-

Monomer:

-Caprolactone ( -

Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)

)[1][2] -

Solvent: Toluene (Anhydrous)

Procedure:

-

Stoichiometry: Target a Degree of Polymerization (DP) of 50.

-

Molar Ratio: [

-CL] : [HEBP] : [Sn(Oct)

-

-

Setup: In a glovebox or flame-dried Schlenk flask, add HEBP (1.0 eq) and

-CL (50 eq). -

Catalyst Addition: Add Sn(Oct)

(0.1 eq) as a solution in anhydrous toluene. -

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen and moisture (Critical: Water acts as a competing initiator).

-

Polymerization: Immerse flask in an oil bath at 110°C for 24 hours.

-

Purification:

-

Cool to room temperature.[2]

-

Dilute with a small amount of THF.

-

Precipitate dropwise into excess cold methanol (10x volume).

-

Filter and dry under vacuum at room temperature for 24h.

-

-

Validation:

H NMR (CDCl

Protocol B: Synthesis of PCL-b-POEGMA (ATRP)

Objective: Grow the hydrophilic shell from the PCL-Br macroinitiator.

Reagents:

-

Macroinitiator: PCL-Br (from Protocol A)

-

Monomer: Oligo(ethylene glycol) methyl ether methacrylate (OEGMA,

)[3] -

Catalyst: CuBr (Purified with glacial acetic acid)

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine)

-

Solvent: Anisole or Toluene

Procedure:

-

Stoichiometry: Target DP of 20 for the shell.

-

Ratio: [OEGMA] : [PCL-Br] : [CuBr] : [PMDETA] = 20 : 1 : 1 : 1.1

-

-

Dissolution: Dissolve PCL-Br and OEGMA in anisole (50% w/v monomer concentration) in a Schlenk flask.

-

Deoxygenation: Bubble Nitrogen or Argon through the solution for 30 minutes.

-

Activation: Add CuBr and PMDETA under inert atmosphere. The solution should turn light green/blue (depending on complex).

-

Reaction: Stir at 60°C for 4–6 hours.

-

Note: Conversion should be kept <80% to preserve end-group fidelity and prevent coupling.

-

-

Purification:

-

Pass the polymer solution through a neutral alumina column to remove the copper catalyst (solution becomes colorless).

-

Precipitate into cold hexane/ether mixture.

-

Dialyze (MWCO 3.5 kDa) against water to remove unreacted OEGMA.

-

Lyophilize to obtain a white powder.

-

Drug Loading & Micelle Formulation[2][4][5][6][7][8]